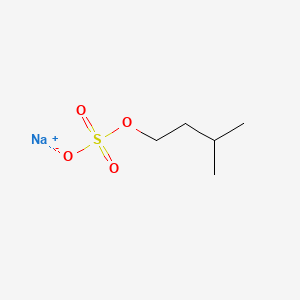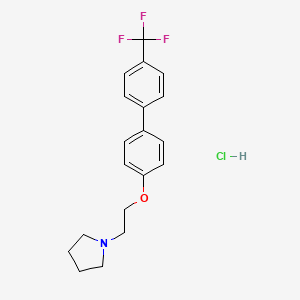
Boxidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boxidine Hydrochloride is the hydrochloride salt form of boxidine, an agent that inhibits the transformation of 7-dehydrocholesterol to cholesterol and also inhibits sterol absorption.
科学的研究の応用
1. Sepsis-Induced Lung Injury
Penehyclidine hydrochloride can attenuate sepsis-induced acute lung injury by down-regulating HMGB1 mRNA expression and inhibiting NF-κB activation, as found in a study on septic rats (Yang, Chang, & Liu, 2014).
2. Pharmacological Properties
Penehyclidine hydrochloride, manufactured in China, is widely used clinically as a reversal agent in cases of organic phosphorus poisoning and as a preanesthetic medication. It shows protective effects on various organs, such as the heart, lungs, brain, kidneys, intestines, and liver (Wang, Gao, & Ma, 2018).
3. Anoxia/Reoxygenation Injury in Cardiomyocytes
Penehyclidine hydrochloride has been shown to protect H9c2 cardiomyocytes against anoxia/reoxygenation injury by modulating the mitochondrial apoptosis pathway (Wang et al., 2017).
4. Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Penehyclidine hydrochloride may be a promising candidate for the treatment of COPD due to its ability to attenuate Toll-like receptors (Xiao, Liao, & Tong, 2012).
5. Development and Clinical Application
Penehyclidine hydrochloride is a novel medicine developed in China with significant effects in treating urgent toxicosis of organic phosphorus, highlighting its potential for further research and development (Zheng, 2005).
6. Pharmacokinetic Studies
Research on the pharmacokinetics of penehyclidine hydrochloride includes studies on its chiral separation, distributions in animals, and pharmacokinetics in humans, providing a reference for its further exploitation (Zheng-ji, 2009).
特性
CAS番号 |
23239-86-3 |
|---|---|
分子式 |
C19H21ClF3NO |
分子量 |
371.8 g/mol |
IUPAC名 |
1-[2-[4-[4-(trifluoromethyl)phenyl]phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C19H20F3NO.ClH/c20-19(21,22)17-7-3-15(4-8-17)16-5-9-18(10-6-16)24-14-13-23-11-1-2-12-23;/h3-10H,1-2,11-14H2;1H |
InChIキー |
WQIGUMCAPSUZKW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F.Cl |
正規SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F.Cl |
その他のCAS番号 |
23239-86-3 |
同義語 |
oxidine boxidine hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





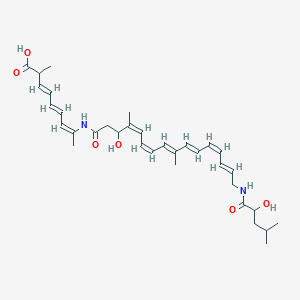
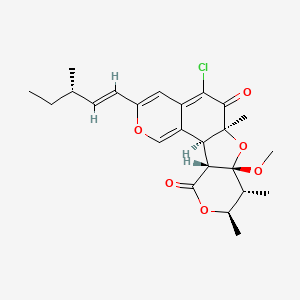

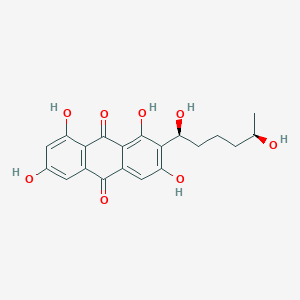

![3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261079.png)
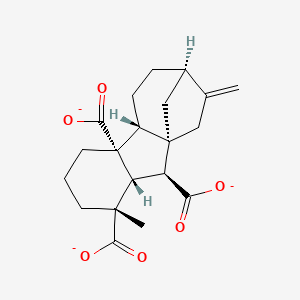
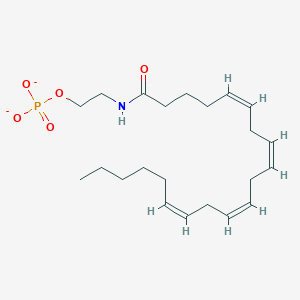
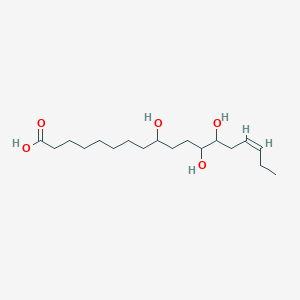
![(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1261086.png)
